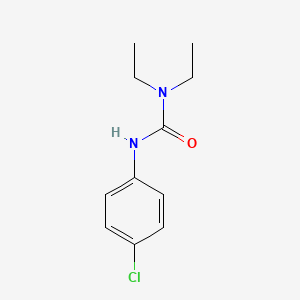

3-(4-Chlorophenyl)-1,1-diethylurea

Description

Contextualization within Substituted Phenylurea Chemistry

Substituted phenylureas are a broad and significant class of organic compounds characterized by a phenyl group attached to a urea (B33335) core. sigmaaldrich.com The versatility of this class stems from the wide variety of substituents that can be attached to the phenyl ring and the urea nitrogens. These substitutions, which can include halogens, alkyl groups, or other functionalities, significantly influence the molecule's physical and chemical properties, such as solubility, stability, and biological activity. sigmaaldrich.com

The synthesis of substituted phenylureas can be achieved through several established chemical reactions. A common method involves the reaction of a substituted aniline (B41778) with urea. nih.gov Another prevalent synthetic route is the reaction of an appropriate aryl isocyanate with a secondary amine. nih.govfda.gov These methods allow for the systematic modification of the structure to create a diverse library of compounds for various research applications.

The applications of substituted phenylureas are wide-ranging, with notable uses in agriculture as herbicides and in materials science. sigmaaldrich.comcymerchemicals.com For instance, compounds like 3-(3,4-dichlorophenyl)-1,1-dimethylurea are used as accelerators in epoxy resin formulations. cymerchemicals.com

Academic Research Significance of 3-(4-Chlorophenyl)-1,1-diethylurea and Analogues

The academic interest in 3-(4-Chlorophenyl)-1,1-diethylurea and its analogues is primarily driven by their potential biological activities. The specific arrangement of the chlorophenyl and diethylurea groups makes them attractive candidates for investigation in medicinal chemistry and drug discovery.

A significant area of research has been the exploration of phenylurea derivatives as allosteric modulators of receptors. For example, a series of analogues based on the 3-(4-chlorophenyl)-1-(phenethyl)urea scaffold have been synthesized and evaluated as negative allosteric modulators of the Cannabinoid Type-1 (CB1) receptor. This research is aimed at developing potential therapeutic agents, for instance, to address substance use disorders.

Furthermore, the broader class of substituted phenylureas has been extensively studied for other potential therapeutic applications. Research has shown that some phenylurea derivatives exhibit potential anticancer properties. nih.gov These studies often involve the synthesis of a series of related compounds to establish structure-activity relationships, which are crucial for the rational design of more potent and selective drug candidates. The investigation of compounds like 3-(4-Chlorophenyl)-1,1-diethylurea and its analogues contributes to this growing body of knowledge, providing insights into how specific structural modifications impact biological activity.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-chlorophenyl)-1,1-diethylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O/c1-3-14(4-2)11(15)13-10-7-5-9(12)6-8-10/h5-8H,3-4H2,1-2H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYKHIHBKAAEUDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)NC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10307335 | |

| Record name | ST50544519 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10307335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15737-37-8 | |

| Record name | NSC190749 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190749 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ST50544519 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10307335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15737-37-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 4 Chlorophenyl 1,1 Diethylurea and Derivatives

Classical and Contemporary Synthetic Routes to Substituted Ureasorganic-chemistry.orgresearchgate.netthieme.de

The construction of the urea (B33335) functional group is a cornerstone of organic synthesis, with numerous methods developed over the years. researchgate.netwikipedia.org The most direct and common classical approach for synthesizing 3-(4-Chlorophenyl)-1,1-diethylurea involves the reaction of 4-chlorophenyl isocyanate with diethylamine (B46881). wikipedia.org This method is highly efficient and proceeds via nucleophilic addition of the secondary amine to the electrophilic carbon of the isocyanate.

Alternative classical routes include the use of phosgene (B1210022) or its safer equivalents. researchgate.netwikipedia.org In such a process, 4-chloroaniline (B138754) would first react with phosgene to form an intermediate carbamoyl (B1232498) chloride or the corresponding isocyanate, which is then treated with diethylamine to yield the final product. wikipedia.org

Contemporary methods have moved towards safer, more efficient, and environmentally benign processes. nih.govacs.org These include one-pot syntheses that avoid the isolation of hazardous intermediates like isocyanates. acs.org One such strategy involves the transformation of Boc-protected amines, which can generate isocyanates in situ for reaction with a secondary amine. acs.org

The yield and selectivity of urea synthesis are highly dependent on reaction conditions. numberanalytics.com Key parameters that are frequently optimized include temperature, pressure, solvent, and the stoichiometry of reagents. organic-chemistry.orgnumberanalytics.com For isocyanate-based reactions, temperature control is crucial to prevent side reactions, such as the formation of biurets, especially when primary amines are used. wikipedia.org

In modern synthetic developments, solvent choice has been shown to significantly influence reaction outcomes. For instance, in the synthesis of N-substituted ureas from primary amides via a Hofmann rearrangement, using 2,2,2-trifluoroethanol (B45653) (TFE) as a solvent can increase the electrophilicity of the iodine species involved, facilitating the reaction for electron-poor substrates. organic-chemistry.orgthieme.de Optimization studies have established that precise control over reagent equivalents, such as using 2 equivalents of the hypervalent iodine reagent PIDA and a specific concentration of an ammonia (B1221849) source, can lead to the best yields. organic-chemistry.org Response surface methodology (RSM) has also been employed in industrial settings to systematically optimize multiple reaction factors simultaneously, such as temperature, time, pH, and reactant molar ratios, to maximize product yield and desired properties. nih.govacs.orgresearchgate.net

Table 1: Key Parameters for Optimization in Substituted Urea Synthesis

| Parameter | Influence on Reaction | Example of Optimization | Reference |

| Temperature | Affects reaction rate and selectivity; higher temperatures can lead to byproducts. | Optimal temperatures for urea synthesis are typically between 150°C and 200°C in industrial processes. For specific lab syntheses, reactions may be run from 0°C to room temperature. | organic-chemistry.orgnumberanalytics.com |

| Solvent | Can affect reagent solubility and electrophilicity. | Use of 2,2,2-trifluoroethanol (TFE) enhances the electrophilicity of iodine reagents in Hofmann rearrangements, improving yields for electron-poor amides. | organic-chemistry.orgthieme.de |

| Reagent Stoichiometry | The molar ratio of reactants dictates product formation and minimizes waste. | Using 2.0 equivalents of PIDA and 17.5 equivalents of methanolic ammonia was found to be optimal for a specific Hofmann rearrangement-based urea synthesis. | organic-chemistry.org |

| Catalyst | Can enhance reaction rate and enable reactions under milder conditions. | Indium triflate has been used to catalyze the synthesis of carbamates and N-substituted ureas from alcohols and urea. | organic-chemistry.org |

| pH | Crucial in reactions involving acid or base catalysis or pH-sensitive functional groups. | In urea-formaldehyde synthesis, a two-step pH adjustment (e.g., initial pH of 9.0 followed by a drop to 3.3) is critical for controlling the polymerization degree. | acs.org |

Research into urea synthesis continues to produce novel pathways that offer advantages in terms of safety, efficiency, and environmental impact. nih.govfigshare.com

Hofmann Rearrangement of Primary Amides : A direct synthesis of N-substituted ureas can be achieved from primary amides using phenyliodine diacetate (PIDA) and an ammonia source. This method generates the isocyanate intermediate in situ through a Hofmann rearrangement, which is then trapped by ammonia. organic-chemistry.orgthieme.de

Carbonylations with CO₂ : To avoid toxic phosgene, carbon dioxide (CO₂) has been explored as a green C1 building block. Metal-free methods have been developed to synthesize ureas using CO₂ at atmospheric pressure and room temperature. nih.govorganic-chemistry.org

One-Pot Synthesis from Boc-Protected Amines : A practical one-pot method allows for the conversion of Boc-protected amines into various substituted ureas. The process uses 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (B1165640) to generate the isocyanate in situ. acs.org

Flow Chemistry : The use of flow reactors for Curtius rearrangements provides enhanced process control and safety when dealing with potentially hazardous acyl azide (B81097) intermediates, allowing for the efficient synthesis of urea derivatives. nih.gov

Trimethylsilanol-Mediated Synthesis : A one-pot approach for creating symmetrically disubstituted ureas from isocyanates has been demonstrated using trimethylsilanol, noted for its operational simplicity and use of inexpensive reagents. figshare.com

Functionalization and Derivatization Strategies for the 3-(4-Chlorophenyl)-1,1-diethylurea Scaffoldorganic-chemistry.org

The 3-(4-Chlorophenyl)-1,1-diethylurea structure serves as a versatile scaffold for chemical modification. Derivatization is typically pursued to modulate the physicochemical properties of the molecule, often as part of structure-activity relationship (SAR) studies in medicinal chemistry. nih.govnih.gov Modifications can be systematically introduced at two primary locations: the phenyl ring and the diethylamino group.

Alterations to the 4-chlorophenyl ring are generally accomplished by beginning the synthesis with a different substituted aniline (B41778). This allows for the introduction of a wide variety of functional groups to probe electronic and steric effects. For example, analogues could be prepared from anilines bearing different halogen atoms (F, Br, I), multiple halogen substitutions (e.g., 2,4-dichloroaniline), or electron-donating groups like methyl or methoxy (B1213986) groups. nih.gov The chosen aniline is converted to its corresponding isocyanate, typically via phosgenation or by using a phosgene equivalent, before being reacted with diethylamine. wikipedia.orgnih.gov This strategy has been used extensively in the development of related urea-based compounds. nih.govmdpi.com

Table 2: Examples of Derivatives from Modification of the Phenyl Moiety

| Starting Aniline | Resulting Urea Derivative |

| 4-Fluoroaniline | 3-(4-Fluorophenyl)-1,1-diethylurea |

| 4-Bromoaniline | 3-(4-Bromophenyl)-1,1-diethylurea |

| 3,4-Dichloroaniline | 3-(3,4-Dichlorophenyl)-1,1-diethylurea |

| 4-Methoxyaniline | 1,1-Diethyl-3-(4-methoxyphenyl)urea |

| 4-Trifluoromethylaniline | 1,1-Diethyl-3-(4-(trifluoromethyl)phenyl)urea |

The N,N-diethyl portion of the molecule can also be readily modified to explore the impact of different alkyl substituents on the urea's properties. This is achieved by reacting the common intermediate, 4-chlorophenyl isocyanate, with a variety of commercially available or synthesized secondary amines. This approach allows for the systematic variation of chain length, branching, and cyclization at the dialkylamino position. For instance, replacing diethylamine with dimethylamine, di-n-propylamine, or cyclic amines like piperidine (B6355638) or morpholine (B109124) would yield a diverse set of analogues. wikipedia.org

Table 3: Examples of Derivatives from Alteration of the Diethylamino Group

| Secondary Amine | Resulting Urea Derivative |

| Dimethylamine | 3-(4-Chlorophenyl)-1,1-dimethylurea |

| Di-n-propylamine | 3-(4-Chlorophenyl)-1,1-dipropylurea |

| Pyrrolidine | 1-(4-Chlorophenyl)-3,3-(tetramethylene)urea |

| Piperidine | 1-(4-Chlorophenyl)-3,3-(pentamethylene)urea |

| N-Ethylmethylamine | 3-(4-Chlorophenyl)-1-ethyl-1-methylurea |

Spectroscopic and Crystallographic Characterization in Synthetic Chemistry

The structural confirmation of 3-(4-Chlorophenyl)-1,1-diethylurea and its derivatives relies on a standard suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy would provide characteristic signals for the ethyl groups (a quartet for the -CH₂- and a triplet for the -CH₃), distinct aromatic proton signals in the phenyl region, and a signal for the N-H proton. ¹³C NMR would show unique resonances for the carbonyl carbon (typically ~155-165 ppm), the aromatic carbons, and the aliphatic carbons of the ethyl groups. mdpi.com

Infrared (IR) Spectroscopy : A prominent feature in the IR spectrum of ureas is a strong absorption band corresponding to the C=O (carbonyl) stretching vibration, typically found in the region of 1630–1680 cm⁻¹. N-H stretching vibrations also appear as a distinct band around 3200–3400 cm⁻¹.

Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. mdpi.com

X-ray Crystallography : Single-crystal X-ray diffraction provides unambiguous proof of structure and reveals detailed information about the molecule's solid-state conformation, bond lengths, and bond angles. nih.gov For N,N'-diarylureas, the conformation is typically trans,trans with respect to the carbonyl group, allowing for the formation of intermolecular hydrogen bonds. However, for trisubstituted ureas like 3-(4-Chlorophenyl)-1,1-diethylurea, the substitution pattern dictates the conformational preferences and the nature of the hydrogen bonding network, which can significantly influence the compound's physical properties. nih.gov Studies on related structures have shown that N-alkylation can disrupt planarity and shift the conformation, for example, from trans,trans to cis,cis in some N,N'-dimethylated diaryl ureas. nih.gov

Application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for the structural confirmation and purity assessment of 3-(4-Chlorophenyl)-1,1-diethylurea and its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure. In ¹H NMR, the chemical shifts, integration, and multiplicity of the signals correspond to the different types of protons in the molecule. For a compound like 3-(4-Chlorophenyl)-1,1-diethylurea, one would expect to see signals for the aromatic protons on the chlorophenyl ring, the protons of the two ethyl groups, and the N-H proton of the urea linkage.

¹³C NMR spectroscopy complements the proton data by providing signals for each unique carbon atom in the molecule, including the carbonyl carbon of the urea group, which is typically found in the δ 155-165 ppm region.

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is a unique fingerprint of the molecule. For 3-(4-Chlorophenyl)-1,1-diethylurea, the molecular ion peak would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (226.70 g/mol ).

Common fragmentation pathways for phenylureas include cleavage of the C-N bonds of the urea linkage. For a related compound, 4-Chlorophenylurea, the mass spectrum shows a prominent molecular ion peak and fragment ions corresponding to the 4-chlorophenyl isocyanate cation and the 4-chloroaniline cation. nih.gov

Below are tables representing typical analytical data for compounds related to 3-(4-Chlorophenyl)-1,1-diethylurea.

Table 1: Representative ¹H NMR Data for a Related 3-(4-chlorophenyl)urea Analogue Note: Data is based on 3-(4-Chlorophenyl)-1-[2-(4-phenylphenyl)ethyl]urea. nih.gov

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| 8.64 | s | N-H (urea) |

| 7.63 | dd | Aromatic CH |

| 7.46 | d | Aromatic CH |

| 7.30 | d | Aromatic CH |

| 6.20 | t | N-H (amide) |

| 3.41-3.35 | m | CH₂ |

| 2.80 | t | CH₂ |

Table 2: Predicted Mass Spectrometry Fragmentation Data for a Related Isomer Note: Data is based on predicted values for the isomer 3-(3-chlorophenyl)-1,1-diethylurea. nih.gov

| m/z | Adduct | Predicted CCS (Ų) |

|---|---|---|

| 227.09458 | [M+H]⁺ | 151.0 |

| 249.07652 | [M+Na]⁺ | 157.8 |

| 225.08002 | [M-H]⁻ | 155.8 |

| 209.08456 | [M+H-H₂O]⁺ | 145.1 |

| 226.08675 | [M]⁺ | 153.8 |

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.

A literature search did not yield a specific crystal structure for 3-(4-Chlorophenyl)-1,1-diethylurea. However, the crystal structure of a related compound, 1-(2-chlorophenyl)-3-(p-tolyl)urea, was recently reported in June 2024, offering valuable insights into the solid-state conformation of substituted chlorophenyl ureas. researchgate.net

In the study of 1-(2-chlorophenyl)-3-(p-tolyl)urea, the analysis revealed a monoclinic crystal system with the space group P2₁/c. researchgate.net Key structural features include the dihedral angles between the planes of the aromatic rings and the central urea group. Intermolecular hydrogen bonds involving the urea's N-H groups and the carbonyl oxygen are crucial in defining the packing of the molecules in the crystal lattice. researchgate.net These types of interactions are expected to be significant in the crystal structure of 3-(4-Chlorophenyl)-1,1-diethylurea as well.

Table 3: Crystallographic Data for the Related Compound 1-(2-chlorophenyl)-3-(p-tolyl)urea Source: researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₃ClN₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 23.904(2) |

| b (Å) | 4.6173(3) |

| c (Å) | 11.6906(13) |

| β (°) | 96.895(9) |

| Volume (ų) | 1281.0(2) |

| Z | 4 |

This data illustrates the type of detailed structural information that can be obtained from X-ray diffraction studies, which is fundamental for understanding the solid-state properties of these compounds.

Advanced Analytical Characterization of 3 4 Chlorophenyl 1,1 Diethylurea

Chromatographic Separation Techniques

Chromatographic methods are fundamental in the analysis of 3-(4-Chlorophenyl)-1,1-diethylurea, providing the necessary separation from complex matrix components. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a preferred method for the analysis of phenylurea herbicides like 3-(4-Chlorophenyl)-1,1-diethylurea due to its suitability for nonvolatile, polar, and thermally unstable compounds without the need for derivatization. chromatographyonline.com Method development typically involves optimizing the separation on a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. chromatographyonline.comresearchgate.net Gradient elution, where the mobile phase composition is changed during the run, is often used to achieve successful separation of multiple herbicide residues. nih.gov UV detection is commonly employed, with wavelengths around 210 nm or 242 nm being effective for detection. chromatographyonline.comnih.gov

Validation of the developed HPLC method is critical to ensure its reliability. researchgate.net Key validation parameters include specificity, linearity, precision, recovery, limit of detection (LOD), and limit of quantification (LOQ). researchgate.nettianjindaxuexuebao.com Linearity is typically established over a specific concentration range, with correlation coefficients greater than 0.99 indicating a strong linear relationship. chromatographyonline.comresearchgate.net Precision, measured as the relative standard deviation (RSD), should be within acceptable limits, often less than 10%. nih.govugd.edu.mk Recovery studies, which assess the efficiency of the extraction process from a sample matrix, are performed at different fortification levels, with average recoveries often ranging from 70% to over 100%. nih.govresearchgate.net The LOD and LOQ determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. tianjindaxuexuebao.com For many pesticide residue analyses, the LOQ is often set at 0.010 mg/kg. nih.gov

Table 1: Typical HPLC Method Validation Parameters for Phenylurea Herbicide Analysis

| Parameter | Typical Value/Range | Reference |

|---|---|---|

| Column | C18 | chromatographyonline.comnih.gov |

| Mobile Phase | Acetonitrile/Water | chromatographyonline.comresearchgate.net |

| Detection | UV (210-242 nm) | chromatographyonline.comnih.gov |

| Linearity (r²) | > 0.99 | chromatographyonline.comresearchgate.net |

| Precision (RSD) | < 10% | nih.govugd.edu.mk |

| Recovery | 70-102% | nih.govresearchgate.net |

| Limit of Quantification (LOQ) | 0.010 mg/kg | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Volatile Product Identification

While HPLC is often preferred, GC-MS offers high resolution and selectivity for the analysis of phenylurea herbicides. nih.govresearchgate.net A significant challenge with GC analysis of these compounds is their thermal instability, which can lead to the formation of degradation products, such as isocyanates. nih.govresearchgate.net However, reproducible chromatograms can be obtained without derivatization, as the degradation products typically have different retention times and lower intensities than the parent compound. nih.govresearchgate.net To enhance thermostability and improve analysis, a derivatization step can be performed, for instance, by alkylation with iodoethane. nih.gov

GC-MS is particularly powerful for trace analysis, especially when operated in the selected ion monitoring (SIM) mode, which increases sensitivity and selectivity. researchgate.net This allows for the detection of residues at very low concentrations, with limits of detection reported in the range of 0.5 to 5.0 ng/mL. nih.govresearchgate.net The precision of GC-MS methods is generally good, with relative standard deviations around 7.0%. nih.govresearchgate.net The technique is also capable of identifying volatile degradation products, which is crucial for understanding the fate of the parent compound. researchgate.net

Advanced Spectroscopic Methods

Spectroscopic techniques provide detailed structural information about 3-(4-Chlorophenyl)-1,1-diethylurea, complementing the data obtained from chromatographic methods.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including FTIR and Raman techniques, is used to study the molecular structure and conformational changes of phenylurea compounds. nih.gov These methods provide a "fingerprint" of the molecule by detecting the vibrations of its chemical bonds. whiterose.ac.uk The experimental spectra can be interpreted with the aid of computational methods like Density Functional Theory (DFT), which helps in the assignment of vibrational normal modes. nih.govnih.gov

For phenylurea-type molecules, the vibrational spectra are sensitive to the molecular environment, particularly through hydrogen bonding. nih.gov Significant frequency shifts, especially in the 1400-1800 cm⁻¹ range, can indicate interactions such as the formation of intermolecular hydrogen bonds (e.g., N-H···O). nih.govnih.gov The analysis of these spectra provides insights into the structural characteristics, such as the stretching and bending vibrations of the urea (B33335) and phenyl groups. whiterose.ac.uk

Table 2: Key Vibrational Regions for Phenylurea Compounds

| Wavenumber Range (cm⁻¹) | Associated Vibrational Modes | Reference |

|---|---|---|

| 1400-1800 | C=O stretching, N-H bending, Phenyl ring modes | nih.gov |

| ~3400 | N-H stretching | nih.gov |

| 500-1200 | C-N stretching, C-H bending | whiterose.ac.uk |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography, is an indispensable tool for the analysis of complex organic molecules like 3-(4-Chlorophenyl)-1,1-diethylurea. nih.gov HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent molecule and its fragments, greatly enhancing confidence in its identification. nih.gov

The study of fragmentation pathways using techniques like tandem mass spectrometry (MS/MS) or MSⁿ reveals the structural details of the molecule. nih.govsemanticscholar.org For related urea-based compounds, characteristic fragmentation patterns include the cleavage of the acyl-amine bond or the loss of neutral molecules. nih.gov The fragmentation of aromatic compounds is influenced by the substituents on the phenyl ring. nih.gov Investigating these fragmentation patterns is crucial for the structural elucidation of unknown metabolites or degradation products found in environmental and biological samples. nih.govsemanticscholar.org The systematic study of these pathways provides a theoretical reference for identifying new and related compounds. nih.govmdpi.com

Quantitative Methodologies for Environmental and Biological Matrixes

The determination of 3-(4-Chlorophenyl)-1,1-diethylurea in complex environmental and biological samples requires robust quantitative methods. These methods typically involve an extraction and clean-up step to isolate the analyte from the matrix, followed by instrumental analysis. nih.govnih.gov

Solid-phase extraction (SPE) is a widely used technique for the preconcentration and cleanup of phenylurea herbicides from water, food, and biological samples. chromatographyonline.comnih.govnih.gov Various sorbents can be used, including C18 cartridges and Florisil. nih.govresearchgate.net More recently, novel materials like microporous metal-organic frameworks have been employed as adsorbents in dispersive solid-phase extraction (d-SPE), offering high sensitivity and rapid extraction times. nih.gov

Following extraction, quantification is typically performed using HPLC-UV, HPLC-MS/MS, or GC-MS. chromatographyonline.comnih.govnih.gov These methods have been successfully applied to a variety of matrices, including tap water, soft drinks, vegetables, and medicinal herbs. chromatographyonline.comnih.govnih.gov Method validation in these complex matrices is essential to account for matrix effects, which can suppress or enhance the analytical signal. gcms.cz The developed methods can achieve low limits of detection, often in the nanogram per liter (ng/L) or nanogram per milliliter (ng/mL) range, allowing for the monitoring of trace levels of these compounds in the environment. nih.govnih.gov For instance, a method involving SPE, derivatization, and GC-MS has achieved detection limits between 0.3 and 1.0 ng/L for phenylurea herbicides in natural waters. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 3-(4-Chlorophenyl)-1,1-diethylurea |

| Acetonitrile |

| Iodoethane |

| Isocyanate |

Computational Chemistry and Molecular Modeling of 3 4 Chlorophenyl 1,1 Diethylurea

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic distribution and energy levels.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for studying relatively large molecules like phenylurea herbicides.

For a molecule such as 3-(4-chlorophenyl)-1,1-diethylurea, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G**, can be used to optimize the molecular geometry and predict various ground-state properties. nih.gov These properties include bond lengths, bond angles, and dihedral angles, which define the three-dimensional structure of the molecule. Furthermore, DFT can be used to calculate thermodynamic properties at different temperatures, providing insights into the molecule's stability and behavior under varying environmental conditions. nih.gov

Table 1: Illustrative DFT-Calculated Ground State Properties for a Phenylurea Herbicide (based on a related compound)

| Property | Calculated Value |

|---|---|

| Total Energy | (Example value in Hartrees) |

| Dipole Moment | (Example value in Debye) |

| HOMO Energy | (Example value in eV) |

| LUMO Energy | (Example value in eV) |

Note: This table is illustrative and shows the types of data obtained from DFT calculations. Actual values would be specific to the compound and the level of theory used.

The Hartree-Fock (HF) method is another fundamental quantum chemical approach that approximates the many-electron wavefunction as a single Slater determinant. While generally less accurate than DFT for many properties due to its neglect of electron correlation, it provides a good starting point for more advanced calculations and is particularly useful for analyzing molecular orbitals (MOs).

HF calculations can elucidate the nature of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and shapes of these frontier orbitals are critical in determining a molecule's chemical reactivity. For instance, the HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is related to the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP is calculated from the electron density and provides a color-coded map where different colors represent different values of the electrostatic potential.

Red regions indicate negative electrostatic potential and are associated with electron-rich areas, which are susceptible to electrophilic attack.

Blue regions represent positive electrostatic potential and correspond to electron-poor areas, which are prone to nucleophilic attack.

Green regions denote neutral or near-zero potential.

For 3-(4-chlorophenyl)-1,1-diethylurea, the MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the chlorine atom, indicating these as sites for potential electrophilic interactions. Positive potential would be expected around the hydrogen atom of the N-H group, suggesting its role as a hydrogen bond donor.

Conformational Analysis and Potential Energy Surface Mapping

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis involves identifying the stable conformations (energy minima) of a molecule and the energy barriers for rotation around its single bonds. This is typically done by mapping the potential energy surface (PES) as a function of one or more dihedral angles.

For 3-(4-chlorophenyl)-1,1-diethylurea, key rotations would include the bond between the phenyl ring and the nitrogen atom, and the bonds within the diethylamino group. The relative orientation of the phenyl ring and the urea (B33335) moiety is particularly important for its interaction with its biological target. Computational studies on similar phenylureas have shown that the planarity of the molecule can be influenced by the substituents on the nitrogen atom.

Simulation of Intermolecular Interactions and Aggregation Behavior

The behavior of a compound in a condensed phase (solid or liquid) is governed by its intermolecular interactions. These interactions can be studied using computational methods to understand how molecules pack in a crystal lattice or how they aggregate in solution.

Degradation and Transformation Pathways of 3 4 Chlorophenyl 1,1 Diethylurea in Environmental Systems

Photodegradation Mechanisms and Kinetics

The breakdown of 3-(4-Chlorophenyl)-1,1-diethylurea when exposed to light is a critical process influencing its environmental half-life. This photodegradation can occur through direct absorption of light energy or via indirect reactions with photochemically produced reactive species.

Direct Photolysis under Simulated Solar Irradiation

Indirect Photodegradation via Reactive Oxygen Species (ROS)

In natural waters, the photodegradation of organic compounds is often accelerated by the presence of substances that, upon absorbing sunlight, generate highly reactive oxygen species (ROS) such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and superoxide (B77818) anions (O₂⁻). These ROS can then attack and degrade the target compound. For instance, studies on other pesticides have demonstrated that hydroxyl radicals, often generated through the photolysis of nitrates or dissolved organic matter, can be a primary driver of indirect photodegradation. The rate of indirect photodegradation is dependent on the concentration of both the target compound and the photosensitizing agent, as well as the quantum yield of ROS production.

Identification and Structural Elucidation of Photoproducts and Intermediates

The identification of breakdown products is crucial for understanding the complete environmental fate and potential toxicity of a compound. For phenylurea herbicides similar to 3-(4-Chlorophenyl)-1,1-diethylurea, such as monuron (B1676734), photodegradation leads to a variety of products. Common transformation pathways include the stepwise demethylation of the urea (B33335) side chain, hydroxylation of the aromatic ring, and cleavage of the urea bridge. acs.orgacs.org For example, the photolysis of monuron has been shown to produce 3-(p-chlorophenyl)-1-methylurea and subsequently 4-chloroaniline (B138754). acs.org Furthermore, biphenyl (B1667301) formation has also been observed during the photolysis of monuron in aqueous solutions. acs.org It is plausible that 3-(4-Chlorophenyl)-1,1-diethylurea would undergo analogous de-ethylation and other transformations. The analysis of these photoproducts typically involves advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to separate and identify the chemical structures of the intermediates and final products. nih.gov

Influence of Environmental Parameters on Photodegradation Rates

Several environmental factors can significantly influence the rate of photodegradation. The pH of the water can affect the speciation of the compound and the efficiency of photolytic processes. For some substituted ureas, photodegradation has been observed to be more significant at acidic pH. nih.govuc.pt The presence of dissolved organic carbon (DOC), such as humic and fulvic acids, can have a dual effect: it can act as a photosensitizer to promote indirect photodegradation, but it can also act as a light screen, reducing the amount of light available for direct photolysis. nih.gov Similarly, nitrate (B79036) and nitrite (B80452) ions, common in agricultural runoff, can absorb light and generate hydroxyl radicals, thereby enhancing the degradation rate. nih.gov Temperature can also play a role, with higher temperatures generally leading to faster reaction rates.

Biodegradation and Biotransformation Processes

Microbial activity in soil and water is a key factor in the breakdown of many organic pollutants, including phenylurea herbicides.

Microbial Degradation in Aqueous and Soil Environments

The biodegradation of phenylurea herbicides is well-documented, with numerous studies identifying microorganisms capable of utilizing these compounds as a source of carbon and nitrogen. The primary mechanism of microbial degradation often involves the enzymatic hydrolysis of the urea side chain, followed by the degradation of the aromatic ring. For related compounds, it has been shown that the initial step is often the N-dealkylation of the terminal nitrogen atom. For 3-(4-Chlorophenyl)-1,1-diethylurea, this would involve the sequential removal of the two ethyl groups. This is followed by the cleavage of the amide bond to yield 4-chloroaniline. The resulting 4-chloroaniline can then be further degraded by microorganisms through various pathways, including hydroxylation and ring cleavage. The rate of biodegradation is influenced by a multitude of factors including soil type, organic matter content, moisture, temperature, pH, and the composition of the microbial community. While specific studies on the microbial degradation of 3-(4-Chlorophenyl)-1,1-diethylurea are limited, the extensive research on analogous phenylurea herbicides provides a strong basis for understanding its likely biotransformation pathways in soil and aquatic environments. nih.gov

Isolation and Characterization of Degrading Microbial Strains

The biodegradation of phenylurea herbicides, including 3-(4-Chlorophenyl)-1,1-diethylurea, is largely attributed to the metabolic activity of soil microorganisms. Researchers have successfully isolated and characterized several microbial strains with the ability to degrade this compound. These microorganisms are typically sourced from agricultural soils with a history of herbicide application, as these environments tend to harbor adapted microbial communities.

Commonly, isolation techniques involve enrichment cultures, where soil samples are incubated in a mineral salt medium containing 3-(4-Chlorophenyl)-1,1-diethylurea as the sole source of carbon and nitrogen. This selective pressure encourages the growth of microorganisms capable of utilizing the herbicide. Subsequent plating on solid media allows for the isolation of individual colonies, which are then screened for their degradation capabilities.

Characterization of these isolates often involves a combination of morphological, biochemical, and molecular methods. 16S rRNA gene sequencing is a standard molecular technique used to identify the bacterial genus and species. Studies have identified various bacterial genera, such as Pseudomonas, with the capacity to degrade phenylurea compounds. nih.gov For instance, certain bacterial strains have been shown to utilize similar compounds as a sole carbon source, degrading a significant percentage of the initial concentration over a period of days in liquid culture conditions. researchgate.net These degrading strains often exhibit capabilities such as biofilm formation, which can enhance their survival and degradative activity in the environment. researchgate.net

Identification of Microbial Metabolites and Degradation Pathways

Understanding the metabolic pathways involved in the degradation of 3-(4-Chlorophenyl)-1,1-diethylurea is essential for determining its complete mineralization or the formation of persistent transformation products. The primary mechanism of microbial degradation of N,N-dialkyl-substituted phenylurea herbicides involves a series of enzymatic reactions.

The initial and rate-limiting step is typically N-dealkylation, where the ethyl groups are sequentially removed from the urea nitrogen atom. This process results in the formation of 3-(4-chlorophenyl)-1-ethylurea and subsequently 3-(4-chlorophenyl)urea. Further degradation proceeds through the hydrolysis of the urea bond, yielding 4-chloroaniline and other downstream metabolites.

Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are instrumental in identifying these transient metabolites. By analyzing samples from degradation experiments at various time points, researchers can reconstruct the degradation pathway.

Enzymatic Activities Involved in Biotransformation

The biotransformation of 3-(4-Chlorophenyl)-1,1-diethylurea is catalyzed by specific microbial enzymes. The key enzymes responsible for the initial N-dealkylation steps are typically monooxygenases or hydrolases. These enzymes facilitate the oxidative or hydrolytic removal of the ethyl groups from the terminal nitrogen atom of the urea side chain.

Following dealkylation, the hydrolysis of the resulting 3-(4-chlorophenyl)urea to 4-chloroaniline is mediated by an enzyme known as phenylurea hydrolase. The activity of these enzymes can be confirmed through in vitro assays using cell-free extracts of the degrading microbial strains. Characterizing these enzymatic activities provides a deeper understanding of the biochemical basis of the degradation process and the factors that may influence its rate in the environment.

Environmental Persistence and Transport Dynamics

The persistence and movement of 3-(4-Chlorophenyl)-1,1-diethylurea in the environment are governed by a complex interplay of its chemical properties and the characteristics of the surrounding environmental matrices.

Adsorption and Desorption in Soil and Sediment Matrices

Adsorption to soil and sediment particles is a critical process that influences the bioavailability and mobility of 3-(4-Chlorophenyl)-1,1-diethylurea. The extent of adsorption is largely dependent on the organic matter and clay content of the soil or sediment. researchgate.net Soils with higher organic carbon content and clay fractions tend to exhibit stronger adsorption of phenylurea herbicides. researchgate.net This is because the non-polar regions of the herbicide molecule interact with the organic components of the soil, while polar moieties can interact with clay minerals.

The adsorption process is often described using isotherm models, such as the Freundlich equation. The Freundlich adsorption coefficient (Kf) and the soil organic carbon-water (B12546825) partitioning coefficient (Koc) are key parameters used to quantify the adsorption potential. For similar phenylurea herbicides like diuron (B1670789) and linuron, logKoc values have been reported to be 2.85 and 3.02, respectively, indicating moderate to strong sorption affinities to natural sediments. researchgate.net Desorption studies, which measure the release of the adsorbed compound back into the soil solution, are also crucial. Hysteresis, where desorption is not a fully reversible process of adsorption, can indicate that a fraction of the herbicide becomes strongly bound or sequestered in the soil matrix over time. mdpi.com

Table 1: Adsorption Parameters for Phenylurea Herbicides in Soil

| Herbicide | logKoc | Adsorption Affinity |

| Isoproturon | 2.32 | Moderate |

| Diuron | 2.85 | Moderate to Strong |

| Linuron | 3.02 | Strong |

Note: Data for similar phenylurea herbicides. researchgate.net

Mobility and Leaching Potential in Aquatic Systems

The mobility of 3-(4-Chlorophenyl)-1,1-diethylurea and its potential to leach into groundwater or be transported to surface waters is inversely related to its adsorption in soil. nih.gov Compounds with lower adsorption coefficients are more likely to remain in the soil solution and be transported with percolating water.

The leaching potential is often assessed using models that incorporate the herbicide's adsorption characteristics (Kd or Koc values) and its persistence in the soil (half-life). Herbicides with high water solubility and low adsorption are generally considered to have a higher leaching potential. While adsorption reduces mobility, transport can still occur if the herbicide is adsorbed to mobile colloidal particles or dissolved organic matter. nih.gov

Abiotic Hydrolysis and Other Non-Photolytic Transformations

In addition to microbial degradation, 3-(4-Chlorophenyl)-1,1-diethylurea can undergo abiotic transformation processes in the environment. Abiotic hydrolysis is a chemical reaction with water that can lead to the breakdown of the herbicide. The rate of hydrolysis is influenced by pH and temperature. For many phenylurea herbicides, hydrolysis is generally slow under neutral pH conditions but can be accelerated at acidic or alkaline pH.

Structure Activity Relationship Sar Studies for 3 4 Chlorophenyl 1,1 Diethylurea Derivatives

Correlating Structural Modifications with Biological Target Interactions

Understanding the correlation between a molecule's three-dimensional structure and its biological activity is the cornerstone of rational drug and herbicide design. For derivatives of 3-(4-Chlorophenyl)-1,1-diethylurea, this involves systematically altering parts of the molecule—such as the chlorophenyl ring, the urea (B33335) linkage, and the diethylamino group—and observing the resulting effects on target binding and functional activity.

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to create predictive models that link a compound's structural properties (descriptors) to its biological activity. nih.govnih.gov These models help rationalize the structural requirements for activity and can predict the potency of new, unsynthesized analogues. researchgate.net For phenylurea derivatives, QSAR models have been instrumental in understanding their herbicidal action. nih.govnih.gov

These models typically use molecular descriptors that quantify various physicochemical properties, such as:

Hydrophobicity: The lipophilicity of the molecule, which affects its ability to cross cell membranes.

Electronic Properties: The distribution of charge and the presence of electron-donating or electron-withdrawing groups.

Steric Factors: The size and shape of the molecule and its substituents.

A study on a series of N'-phenyl-N,N-disubstituted ureas found that the efficiency of Photosystem II (PS II) inhibition was strongly correlated with specific structural features. nih.gov The best QSAR equations for describing inhibitory activity were derived using descriptors for dispersion forces (molar refractivity, MR) combined with parameters that describe the steric bulk at the para-position of the phenyl ring. nih.gov This indicates that both the electronic nature and the spatial arrangement of substituents are critical for potent inhibition. QSAR models for phenylurea herbicides have identified spatial structure, electronic properties, and hydrophobicity as key descriptors influencing their toxicity and environmental risk. nih.gov

Beyond herbicidal activity, certain derivatives of 3-(4-chlorophenyl)urea have been investigated as allosteric modulators of G protein-coupled receptors (GPCRs), such as the cannabinoid type-1 (CB1) receptor. Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, allowing them to fine-tune the receptor's response to endogenous ligands. nih.gov

In a comprehensive SAR study, a series of 3-(4-chlorophenyl)-1-(phenethyl)urea analogues were synthesized and evaluated for their activity as CB1 receptor negative allosteric modulators (NAMs). researchgate.net These studies revealed key structural requirements for potency. Modifications were focused on the phenethyl group, demonstrating that substitutions at the 3-position of the phenyl ring with groups like chloro (Cl), fluoro (F), or methyl (Me) resulted in enhanced potency. In contrast, substitutions at the 4-position were generally less potent. researchgate.netlongdom.org

The data below illustrates the impact of these structural modifications on the inhibitory potency (IC₅₀) in a calcium mobilization assay.

Table 1: SAR of 3-(4-chlorophenyl)-1-(phenethyl)urea Analogues at the CB1 Receptor IC₅₀ values represent the concentration required for 50% inhibition in a calcium mobilization assay. Data sourced from Nguyen et al., 2022. nih.govresearchgate.netlongdom.org

| Compound | Substitution on Phenethyl Ring | IC₅₀ (nM) |

| Parent Cmpd | None | 170 |

| RTICBM-189 | 3-Cl | 43 |

| Analogue A | 3-F | 78 |

| Analogue B | 3-Me | 72 |

| Analogue C | 4-Cl | 280 |

| Analogue D | 4-F | 300 |

| Analogue E | 4-Me | 410 |

| interactive-table |

This detailed SAR investigation highlights that the 3-position of the phenethyl ring is a critical location for modification to achieve high potency in this class of CB1 allosteric modulators. researchgate.net

Mechanistic Probing of Biological Interaction Sites

Determining the precise molecular interactions between a compound and its biological target is crucial for understanding its mechanism of action and for designing more effective molecules.

Enzyme inhibition is a primary mechanism through which many biologically active compounds exert their effects. wikipedia.org An inhibitor can block an enzyme's activity by binding to its active site (competitive inhibition) or to a secondary site (non-competitive inhibition), thereby preventing the natural substrate from binding or being converted to product. longdom.orgyoutube.comlibretexts.org

The most well-characterized enzyme inhibition profile for phenylurea herbicides, including derivatives of 3-(4-Chlorophenyl)-1,1-diethylurea, is their action on the photosynthetic machinery. researchgate.net However, other enzyme systems can also be affected. For instance, certain urea derivatives have been found to inhibit enzymes like epoxide hydrolases. wikipedia.org In the context of biodegradation, bacterial enzymes such as amidohydrolases and amidases play a key role in the initial breakdown of phenylurea herbicides by hydrolyzing the urea bond. researchgate.net

The primary herbicidal mechanism of action for many phenylurea compounds is the inhibition of photosynthesis. researchgate.netnih.gov Specifically, they act as potent inhibitors of the photosynthetic electron transport chain at Photosystem II (PS II). nih.govresearchgate.net

These herbicides bind to a specific site on the D1 protein, a core component of the PS II reaction center. researchgate.net This binding event blocks the flow of electrons from the primary quinone acceptor, Qₐ, to the secondary quinone acceptor, Q₈. By interrupting this electron flow, the entire photosynthetic process is halted, leading to a buildup of highly reactive triplet chlorophyll (B73375) and the formation of destructive reactive oxygen species, which ultimately causes cell death. researchgate.net

Studies on closely related compounds, such as 3-(3,4-dichlorophenyl)-1,1-dimethylurea, have confirmed this mechanism in bacterial photosynthesis, demonstrating a block in the electron transport chain. nih.gov Research has consistently shown that a 3,4-disubstitution pattern on the phenyl ring enhances the efficiency of PS II inhibition, and the presence of N-lipophilic substituents is also a critical requirement for activity. nih.gov

Development of Design Principles for Analogue Synthesis

The cumulative knowledge gained from SAR and mechanistic studies enables the formulation of design principles for synthesizing new analogues with desired properties. For derivatives of 3-(4-Chlorophenyl)-1,1-diethylurea, these principles guide chemists in making targeted modifications.

Key design strategies include:

Systematic Substitution Analysis: As demonstrated in the CB1 modulator studies, systematically introducing substituents with varying electronic properties (e.g., Cl, F) and sizes (e.g., Me) at different positions on the aromatic rings allows for a thorough probing of the binding pocket. researchgate.net This approach helps to identify "hot spots" where modifications lead to significant gains in potency.

Scaffold Hybridization: Creating hybrid molecules that combine structural features from different known active compounds can lead to improved properties. For example, a hybrid scaffold of the CB1 allosteric modulators Org27569 and PSNCBAM-1 was developed to increase the sp³ character, which is often associated with better drug-like properties compared to more planar diarylureas. researchgate.net

Facile Synthetic Routes: The development of efficient and versatile synthetic methods is crucial for generating a library of analogues for testing. A common and straightforward method for synthesizing ureas involves the coupling of a primary or secondary amine with an appropriate isocyanate, such as 4-chlorophenyl isocyanate. researchgate.netwikipedia.org This allows for the rapid creation of diverse derivatives by simply changing the amine component.

By applying these principles, researchers can move beyond random screening and engage in a more rational, hypothesis-driven process to discover and optimize novel compounds based on the 3-(4-chlorophenyl)urea scaffold.

Conclusion and Future Research Perspectives for 3 4 Chlorophenyl 1,1 Diethylurea

Synthesis of Current Knowledge and Identified Research Gaps

Knowledge surrounding 3-(4-Chlorophenyl)-1,1-diethylurea is primarily derived by inference from structurally similar compounds, most notably phenylurea herbicides and various pharmaceutical agents. The core structure, featuring a 4-chlorophenyl group linked to a urea (B33335) moiety, is a common feature in herbicides like Diuron (B1670789) (3-(3,4-dichlorophenyl)-1,1-dimethylurea). These compounds are known to inhibit photosynthesis by blocking the QB binding site on the D1 protein of photosystem II. However, the replacement of the dimethyl groups in Diuron with diethyl groups in the target compound could subtly alter its binding affinity, selectivity, and environmental persistence—areas that remain uninvestigated.

A significant research gap is the absence of a dedicated toxicological and environmental impact assessment for 3-(4-Chlorophenyl)-1,1-diethylurea. While data exists for related compounds like 1,3-dimethylurea (B165225), which is considered to have low hazard potential and is readily biodegradable, the presence of the chlorophenyl group in the target compound necessitates a separate and thorough evaluation. oecd.org The potential for the formation of carcinogenic nitrosoureas with nitrite (B80452) is a known concern for some urea derivatives and should be investigated for 3-(4-Chlorophenyl)-1,1-diethylurea. oecd.org

Furthermore, there is a lack of published data on the specific biological activities of this compound beyond the presumed herbicidal action. Its interaction with other biological targets, particularly in mammalian systems, is a significant unknown. The development of potent and selective allosteric modulators based on a similar 3-(4-chlorophenyl)urea scaffold highlights the potential for this chemical class to have nuanced biological effects that have yet to be explored for the diethyl derivative. nih.gov

Interdisciplinary Research Avenues

The structural characteristics of 3-(4-Chlorophenyl)-1,1-diethylurea open up several promising interdisciplinary research avenues that extend beyond its presumptive role in agriculture.

Medicinal Chemistry and Pharmacology: Research into analogs such as 3-(4-chlorophenyl)-1-(phenethyl)ureas has shown their potential as allosteric modulators of the Cannabinoid Type-1 (CB1) receptor. nih.gov This suggests that 3-(4-Chlorophenyl)-1,1-diethylurea could serve as a foundational scaffold for developing novel therapeutics targeting the central nervous system. An interdisciplinary approach combining synthetic chemistry, computational modeling, and neuropharmacology could explore this potential, investigating its binding affinity and functional activity at CB1 and other G-protein coupled receptors.

Materials Science: Urea derivatives are well-known for their ability to form extensive hydrogen-bonding networks, leading to the formation of supramolecular structures. An investigation into the solid-state properties and crystal engineering of 3-(4-Chlorophenyl)-1,1-diethylurea could reveal novel materials with unique optical, electronic, or host-guest properties. This would involve collaboration between organic chemists and materials scientists.

Environmental Science and Bioremediation: Given its potential use as a herbicide, its environmental fate and transport are of critical importance. Research should focus on its persistence in soil and water, its potential for bioaccumulation, and the identification of microorganisms capable of its degradation. This creates an opportunity for collaboration between agricultural scientists, environmental chemists, and microbiologists to not only assess its environmental risk but also to develop potential bioremediation strategies.

Advancements in Sustainable Synthesis and Environmental Remediation Strategies

Future research must prioritize the development of sustainable and environmentally benign methods for both the synthesis and potential remediation of 3-(4-Chlorophenyl)-1,1-diethylurea.

Sustainable Synthesis: Traditional syntheses of ureas often involve phosgene (B1210022) or isocyanates, which are highly toxic. Modern synthetic chemistry offers greener alternatives. Future research should focus on developing catalytic, one-pot procedures that avoid hazardous reagents and minimize waste. Methodologies like the Biginelli reaction, which allows for the three-component synthesis of dihydropyrimidinones using environmentally friendly catalysts, could be adapted for urea synthesis. nih.gov The use of biodegradable and reusable catalysts, such as perchloric acid-modified polyethylene (B3416737) glycol, has shown promise in related syntheses and could be explored. mdpi.com

A comparative table of potential synthetic routes is presented below.

| Synthetic Route | Key Reagents | Potential Advantages | Research Focus |

| Traditional Method | 4-Chloroaniline (B138754), Phosgene, Diethylamine (B46881) | Established procedure | High toxicity of phosgene |

| Isocyanate Route | 4-Chlorophenyl isocyanate, Diethylamine | Avoids phosgene | Isocyanates are still hazardous |

| Catalytic Carbonylation | 4-Chloroaniline, Diethylamine, Carbon Monoxide | Atom-economical, avoids phosgene/isocyanates | Requires development of efficient catalyst systems |

| Reductive Carbonylation | 4-Chloronitrobenzene, Diethylamine, CO | Utilizes a different starting material | Reaction conditions and catalyst optimization |

Environmental Remediation: Should 3-(4-Chlorophenyl)-1,1-diethylurea be used in agriculture, strategies for its remediation will be crucial. Research into the biodegradability of related compounds like 1,3-dimethylurea has shown that soil microorganisms can mineralize the compound fairly rapidly. oecd.org Similar studies are essential for the chlorinated analog. Advanced oxidation processes (AOPs), such as photocatalysis with TiO2 or Fenton oxidation, could be investigated as effective methods for degrading the compound in contaminated water sources. Furthermore, identifying or engineering microbes or enzymes that can specifically cleave the urea bond or dechlorinate the phenyl ring would represent a significant advancement in bioremediation.

Future Directions in Computational-Assisted Design of Derivatives

Computational chemistry offers a powerful toolkit for accelerating the discovery of novel derivatives of 3-(4-Chlorophenyl)-1,1-diethylurea with tailored properties. By leveraging computational approaches, researchers can rationally design new molecules with enhanced efficacy and selectivity for specific biological targets while minimizing off-target effects.

Fragment-Based Drug Design (FBDD): The core 3-(4-Chlorophenyl)-1,1-diethylurea structure can be used as a starting fragment. Computational methods can be used to screen libraries of chemical fragments that can be added to or used to modify the core structure to improve binding to a target of interest, such as an enzyme active site or a receptor binding pocket. This approach has been successfully used to design novel EGFR inhibitors. rsc.org

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a small, diverse library of derivatives and evaluating their biological activity, QSAR models can be built. These models mathematically correlate the physicochemical properties of the molecules with their activity, allowing for the prediction of the activity of yet-unsynthesized compounds. For instance, studies on related analogs have shown a preference for electron-withdrawing groups at the 3-position of the phenyl ring for certain biological activities. nih.gov

Molecular Docking and Dynamics: For a known biological target, molecular docking can predict the preferred binding orientation and affinity of 3-(4-Chlorophenyl)-1,1-diethylurea and its derivatives. Subsequent molecular dynamics simulations can then be used to study the stability of the ligand-protein complex over time, providing insights into the key interactions that confer potency and selectivity.

The table below outlines a hypothetical computational study to design derivatives with potentially enhanced activity, based on common modifications seen in medicinal chemistry.

| Parent Compound | Modification Site | Proposed Substitution | Predicted Effect (Hypothetical) | Computational Method |

| 3-(4-Chlorophenyl)-1,1-diethylurea | Phenyl Ring (Position 3) | -F, -CF3 (electron-withdrawing) | Increased binding affinity | QSAR, Docking |

| 3-(4-Chlorophenyl)-1,1-diethylurea | Phenyl Ring (Position 3) | -OCH3 (electron-donating) | Decreased binding affinity | QSAR, Docking |

| 3-(4-Chlorophenyl)-1,1-diethylurea | Diethyl Group | Cyclization (e.g., piperidine) | Constrained conformation, improved selectivity | Molecular Dynamics |

| 3-(4-Chlorophenyl)-1,1-diethylurea | Urea Linker | Thio-urea substitution | Altered hydrogen bonding capacity | Docking, FBDD |

By pursuing these interdisciplinary and technologically advanced research avenues, the scientific community can fully elucidate the potential of 3-(4-Chlorophenyl)-1,1-diethylurea and its derivatives, potentially unlocking new applications in a sustainable and responsible manner.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-Chlorophenyl)-1,1-diethylurea, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of urea derivatives typically involves reacting substituted phenyl isocyanates with amines. For 3-(4-Chlorophenyl)-1,1-diethylurea, a plausible route is the reaction of 4-chlorophenyl isocyanate with diethylamine under inert conditions (e.g., in dichloromethane or toluene) with a base like triethylamine to neutralize HCl byproducts. Reflux conditions (e.g., 60–80°C) and stoichiometric ratios should be optimized to minimize side products such as oligoureas . Comparative studies with structurally similar compounds like Monuron (3-(4-Chlorophenyl)-1,1-dimethylurea) suggest that alkyl group substitution (ethyl vs. methyl) may require adjustments in solvent polarity and reaction time to achieve >80% yield .

Q. How can researchers characterize the physicochemical properties of 3-(4-Chlorophenyl)-1,1-diethylurea?

- Methodological Answer : Key properties include:

- LogP : Use reversed-phase HPLC or shake-flask methods to determine partitioning between octanol/water. For similar urea derivatives (e.g., Monuron), LogP values range from 2.5–4.1, with diethyl substitution likely increasing hydrophobicity .

- Thermal stability : Thermogravimetric analysis (TGA) under nitrogen can identify decomposition temperatures. Analogous compounds like DCMU (3-(3,4-dichlorophenyl)-1,1-dimethylurea) show stability up to 200°C, suggesting similar behavior for the diethyl variant .

- Spectroscopic identification : Use FT-IR (N-H stretch ~3300 cm⁻¹, C=O ~1650 cm⁻¹) and ¹H NMR (diethyl groups: δ 1.1–1.3 ppm for CH₃, δ 3.3–3.5 ppm for CH₂) .

Q. What analytical techniques are suitable for quantifying 3-(4-Chlorophenyl)-1,1-diethylurea in complex matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 240–260 nm) is standard for urea herbicides. For enhanced sensitivity, LC-MS/MS using electrospray ionization (ESI+) in MRM mode can achieve detection limits <1 ppb. Column choice (e.g., C18 with 0.1% formic acid in mobile phase) should be validated against interferences from co-extractives .

Advanced Research Questions

Q. How does the substitution pattern (diethyl vs. dimethyl) in 3-(4-Chlorophenyl)-1,1-diethylurea affect its adsorption and degradation in environmental systems?

- Methodological Answer : Diethyl substitution may alter adsorption coefficients (Kd) on soil organic matter compared to Monuron (dimethyl). Batch equilibrium experiments with varying soil types (e.g., clay, loam) can quantify Kd using OECD Guideline 105. Photodegradation studies under simulated sunlight (e.g., xenon arc lamp, λ >290 nm) should monitor byproducts via LC-HRMS. Comparative data for Monuron shows half-lives of 10–30 days in water, with diethyl groups potentially extending persistence due to reduced hydrolysis rates .

Q. What mechanistic insights explain the inhibitory effects of urea derivatives on photosynthetic pathways?

- Methodological Answer : Urea herbicides like DCMU block electron transport in Photosystem II (PSII) by displacing plastoquinone at the QB site. For 3-(4-Chlorophenyl)-1,1-diethylurea, perform chlorophyll fluorescence assays on isolated chloroplasts to quantify inhibition efficiency (IC₅₀). Competitive binding studies using ¹⁴C-labeled atrazine as a reference inhibitor can elucidate binding affinity differences caused by ethyl vs. methyl substituents .

Q. How can contradictory data on the environmental fate of urea derivatives be resolved?

- Methodological Answer : Discrepancies in degradation half-lives or metabolite profiles often arise from variable experimental conditions (e.g., pH, microbial activity). Standardize test systems using OECD 307 (soil degradation) and OECD 309 (water-sediment). For example, conflicting reports on Monuron’s aerobic soil metabolism (30–90 days) were resolved by controlling for soil organic carbon content and microbial diversity .

Q. What strategies improve the selectivity of 3-(4-Chlorophenyl)-1,1-diethylurea in target vs. non-target organism studies?

- Methodological Answer : Conduct comparative toxicity assays using model organisms (e.g., Lemna minor for plants, Daphnia magna for aquatic life). Structure-activity relationship (SAR) modeling can identify substituents that enhance selectivity. For example, ethyl groups may reduce mammalian toxicity compared to methyl due to altered metabolic clearance (e.g., cytochrome P450 demethylation) .

Key Considerations for Experimental Design

- Synthesis : Prioritize inert atmospheres (N₂/Ar) to prevent isocyanate hydrolysis.

- Environmental Studies : Include abiotic controls (e.g., sterile soil/water) to distinguish microbial vs. photolytic degradation.

- Bioassays : Use standardized protocols (e.g., OECD 201 for algal toxicity) to ensure reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.